molecular formula C21H23N5OS B2398224 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034410-69-8

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2398224
CAS No.: 2034410-69-8
M. Wt: 393.51
InChI Key: BQZZIDFIJWMSTM-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cinnoline ring, a piperidine ring, and a benzo[d]thiazole moiety. The presence of these rings makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-21(15-5-6-18-19(11-15)28-13-22-18)23-16-7-9-26(10-8-16)20-12-14-3-1-2-4-17(14)24-25-20/h5-6,11-13,16H,1-4,7-10H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZZIDFIJWMSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Diethyl Oxalate

The benzothiazole core is constructed via a cyclocondensation reaction. Treatment of 2-aminothiophenol with diethyl oxalate in refluxing ethanol yields ethyl 1,3-benzothiazole-2-carboxylate (Scheme 1).

Reaction Conditions

Component Quantity/Parameter
2-Aminothiophenol 1.0 eq
Diethyl oxalate 1.2 eq
Solvent Ethanol (anhydrous)
Temperature 78°C (reflux)
Reaction Time 12–16 hours
Yield 68–75%

Hydrolysis to Carboxylic Acid

Saponification of the ester intermediate under basic conditions produces the free carboxylic acid. Aqueous NaOH (2M) at 80°C for 4 hours achieves quantitative conversion.

Synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine

Tetrahydrocinnolin Formation via Skraup-Type Cyclization

5,6,7,8-Tetrahydrocinnolin-3-amine is synthesized from cyclohexanone oxime through a modified Skraup reaction. Concentrated sulfuric acid catalyzes the cyclization at 120°C, followed by reduction with sodium dithionite to yield the tetrahydro derivative.

Key Optimization Parameters

  • Oxime Purity : >98% to prevent polycyclic byproducts
  • Acid Concentration : 85–90% H₂SO₄ for optimal ring closure
  • Reduction Time : 2 hours under nitrogen atmosphere

Piperidine Functionalization and Coupling

The tetrahydrocinnolin-3-amine is alkylated using 4-nitrobenzyl bromide in DMF with K₂CO₃ as base (60°C, 8 hours). Subsequent hydrogenation over Pd/C (1 atm H₂, 24 hours) reduces the nitro group to the primary amine.

Amide Bond Formation

Carboxylic Acid Activation

1,3-Benzothiazole-6-carboxylic acid is activated with HATU (1.1 eq) and DIPEA (3 eq) in anhydrous DMF at 0°C. After 30 minutes, the tetrahydrocinnolin-piperidine amine (1.0 eq) is added dropwise, and the reaction proceeds at room temperature for 12 hours.

Critical Reaction Metrics

Parameter Value
Coupling Agent HATU
Base DIPEA
Solvent DMF (dry)
Temperature 0°C → 25°C
Yield 82% (isolated)

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water (4:1 v/v).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole H-2), 8.02–7.98 (m, 2H, aromatic), 3.80–3.75 (m, 1H, piperidine), 2.95–2.85 (m, 4H, tetrahydrocinnolin)
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₂N₅OS: 400.1542; found: 400.1539

Challenges and Optimization Considerations

Regioselectivity in Tetrahydrocinnolin Synthesis

Early routes suffered from competing formation of 5-membered rings (e.g., indoles). Introducing a bulky tert-butoxycarbonyl (Boc) protecting group on the amine prior to cyclization improved tetrahydrocinnolin selectivity to >95%.

Amidation Side Reactions

Initial attempts using EDCI/HOBt led to partial epimerization at the piperidine stereocenter. Switching to HATU suppressed racemization (<2% by chiral HPLC).

Scalability and Industrial Relevance

A kilogram-scale pilot synthesis achieved 76% overall yield by:

  • Replacing DMF with 2-MeTHF for greener solvent metrics
  • Implementing continuous flow hydrogenation for safer nitro group reduction
  • Employing in-line IR monitoring during amide coupling

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the cinnoline and benzo[d]thiazole rings.

    N-(1-(6,7-dimethoxy-5,8-dihydroquinazolin-4-yl)piperidin-4-yl)methylsulfuric diamide: Contains a piperidine ring but has different substituents and lacks the cinnoline and benzo[d]thiazole rings.

Uniqueness

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of cinnoline, piperidine, and benzo[d]thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.

Synthesis and Structural Characteristics

The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a tetrahydrocinnoline substituent. The synthesis typically involves multi-step organic reactions, with key steps including:

  • Formation of the Tetrahydrocinnoline Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions with the tetrahydrocinnoline derivative.
  • Benzothiazole Integration : The final product is formed by incorporating the benzothiazole moiety through condensation reactions.

These synthetic pathways are critical for achieving high yields and purity necessary for biological evaluations.

Anticancer Properties

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving:

  • Cell Cycle Arrest : Induction of apoptosis and halting cell cycle progression.
  • Inhibition of Inflammatory Cytokines : Reduction in levels of IL-6 and TNF-α in treated cells.

For example, a related compound was noted to significantly decrease cancer cell migration and promote apoptosis at concentrations as low as 1 µM .

Anti-inflammatory Effects

The compound's benzothiazole structure is associated with anti-inflammatory properties. Research has demonstrated that modifications to this core structure can lead to decreased inflammatory responses in macrophage models. The inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • AKT and ERK Signaling Pathways : Inhibition of these pathways has been linked to reduced survival signaling in cancer cells.
  • Interaction with Biological Macromolecules : Potential interactions with proteins or nucleic acids may modulate cellular functions and contribute to its biological activity .

Case Studies and Research Findings

StudyFindings
Kamal et al., 2010Identified benzothiazole derivatives with notable anticancer activity across various cell lines.
El-Helby et al., 2019Demonstrated anti-inflammatory effects in macrophage models using benzothiazole derivatives similar to the compound .
Recent InvestigationsShowed significant inhibition of cancer cell proliferation and migration in A431 and A549 cells .

Q & A

Basic: How can synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis of this heterocyclic compound involves multi-step reactions requiring precise control of parameters:

  • Reaction Conditions :
    • Temperature : Maintain 60–80°C during coupling reactions to avoid side product formation .
    • Solvents : Use polar aprotic solvents (e.g., DMF) for amide bond formation and ethanol for recrystallization .
    • Catalysts : Employ coupling agents like HATU or DCC to enhance reaction efficiency .
  • Purification :
    • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates .
    • Recrystallization : Isolate the final product via slow cooling in ethanol to achieve >95% purity .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Verify piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and benzothiazole aromaticity (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 423.15) .
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Advanced: How should researchers design experiments to evaluate bioactivity while minimizing bias?

Methodological Answer:

  • Statistical Design of Experiments (DoE) :
    • Use factorial designs to test variables (e.g., concentration, incubation time) and identify interactions .
    • Apply response surface methodology (RSM) for dose-response optimization .
  • Assay Validation :
    • Include positive/negative controls (e.g., known kinase inhibitors for kinase assays) .
    • Replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Data Cross-Validation :
    • Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement .
    • Re-synthesize batches to rule out impurities affecting results .
  • Structural Confirmation :
    • Re-analyze disputed batches via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry .

Advanced: Which computational strategies predict target interactions and guide SAR studies?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2) and prioritize substituents .
  • Quantum Chemical Calculations :
    • Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify nucleophilic/electrophilic hotspots .
  • MD Simulations :
    • Run 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD < 2 Å) .

Advanced: What protocols assess compound stability under physiological conditions?

Methodological Answer:

  • Stress Testing :
    • Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hr .
    • Expose to UV light (254 nm) to study photostability .
  • Metabolic Stability :
    • Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

Advanced: How are structure-activity relationship (SAR) studies systematically conducted?

Methodological Answer:

  • Substituent Modification :
    • Replace the 5,6,7,8-tetrahydrocinnolinyl group with pyridazine or quinazoline analogs to assess kinase selectivity .
    • Introduce electron-withdrawing groups (e.g., -Cl) on the benzothiazole to enhance π-π stacking .
  • Activity Profiling :
    • Screen against panels of 50+ kinases to identify off-target effects .

Advanced: What considerations are critical for transitioning from in vitro to in vivo studies?

Methodological Answer:

  • ADME Optimization :
    • Measure logP (e.g., shake-flask method) to ensure values between 2–4 for membrane permeability .
    • Assess plasma protein binding (PPB) via equilibrium dialysis; aim for <90% bound .
  • Toxicity Screening :
    • Perform Ames test for mutagenicity and hERG inhibition assays (IC50 > 10 μM) .

Advanced: How can target engagement be validated in cellular models?

Methodological Answer:

  • Biochemical Assays :
    • Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in lysates .
  • Imaging :
    • Apply fluorescent probes (e.g., FITC-labeled analogs) for subcellular localization via confocal microscopy .

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